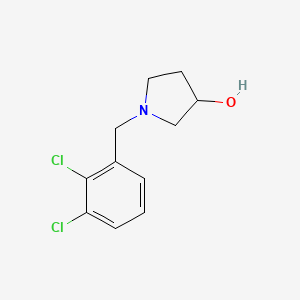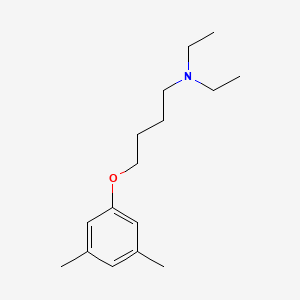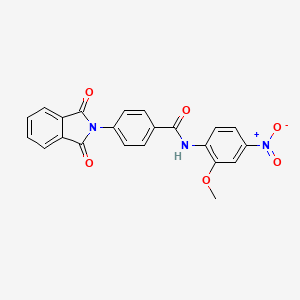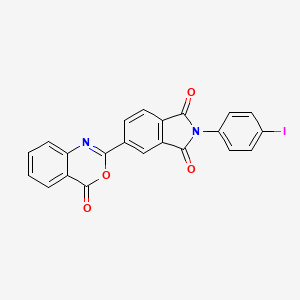
1-(2,3-dichlorobenzyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dichlorobenzyl)-3-pyrrolidinol, also known as DCB-OL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-(2,3-dichlorobenzyl)-3-pyrrolidinol is not fully understood, but it is believed to inhibit the growth and proliferation of microorganisms by disrupting their cell membranes. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in various applications. It has been shown to have minimal effects on human cells and tissues, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3-dichlorobenzyl)-3-pyrrolidinol in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying the effects of microorganisms on various systems. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dichlorobenzyl)-3-pyrrolidinol. One area of interest is the development of new drugs based on this compound's antimicrobial properties. Another area of interest is the use of this compound as a preservative in various products. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on human cells and tissues.
Synthesemethoden
The synthesis of 1-(2,3-dichlorobenzyl)-3-pyrrolidinol involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound as a product, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dichlorobenzyl)-3-pyrrolidinol has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a preservative in various products such as cosmetics and food.
Eigenschaften
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-3-1-2-8(11(10)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZADYKTSRZBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5056016.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)


![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
